1-ethyl-2-hydrazino-1H-imidazole

Lipophilicity Drug-likeness Physicochemical profiling

Researchers exploring N1-substituent effects on the 2-hydrazinoimidazole scaffold often face gaps in systematic SAR data, particularly for alkyl chain length versus bioactivity. 1-Ethyl-2-hydrazino-1H-imidazole fills this gap as the N1-ethyl probe compound. - Enables hydrazone library synthesis via mild condensation with aldehydes for antiproliferative screening (structurally related imidazole-hydrazones show IC50 = 1.35 μM against HCT-116). - Provides an intermediate lipophilicity window (clogP ~ -0.4 to +0.2) distinct from N1-H, N1-methyl, and N1-aryl analogs for Gram-negative permeability SAR. - Functions as a bidentate N,N'-donor ligand for transition metal complexation. Supplied at ≥95% purity as hydrochloride or trichloride salt; 1 g and 5 g pack sizes available for immediate dispatch.

Molecular Formula C5H13Cl3N4
Molecular Weight 235.5 g/mol
Cat. No. B12230951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-hydrazino-1H-imidazole
Molecular FormulaC5H13Cl3N4
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1NN.Cl.Cl.Cl
InChIInChI=1S/C5H10N4.3ClH/c1-2-9-4-3-7-5(9)8-6;;;/h3-4H,2,6H2,1H3,(H,7,8);3*1H
InChIKeyXXDVKBJDWCITNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-hydrazino-1H-imidazole: Structural Identity and Physicochemical Profile


1-Ethyl-2-hydrazino-1H-imidazole (CAS 1855890-71-9) is a five-membered nitrogen heterocycle belonging to the 2-hydrazinoimidazole class, featuring an N1-ethyl substituent and a reactive C2-hydrazino (-NH-NH2) group . The compound has the molecular formula C5H10N4 (free base, MW 126.16 g/mol) and is commercially supplied as a hydrochloride salt (C5H11ClN4, MW 162.62) or trichloride salt (C5H13Cl3N4, MW 235.5) at ≥95% purity for research use . This scaffold combines the aromatic imidazole core—capable of π-stacking and hydrogen-bonding interactions—with a primary hydrazino nucleophile that enables condensation, cyclization, and metal-coordination chemistry. The compound serves as a versatile building block for constructing hydrazone-tethered and fused heterocyclic systems, with the N1-ethyl group providing a distinct lipophilicity and steric profile compared to N1-methyl, N1-H, or N1-aryl congeners [1].

Core scaffold 2-Hydrazinoimidazole building block with N1-ethyl lipophilicity window for SAR exploration.
Key reactivity Primary hydrazino group enables hydrazone condensation with carbonyl substrates under mild conditions.
Differentiation Distinct N1-ethyl steric and electronic profile vs. N1-methyl, N1-H, or N1-aryl analogs.

1-Ethyl-2-hydrazino-1H-imidazole: Non-Interchangeability with Analogs


Within the 2-hydrazinoimidazole family, the nature and position of N1-substitution directly modulate three critical parameters for downstream application: (i) lipophilicity (calculated logP) governing membrane permeability and pharmacokinetic partitioning, (ii) the electron density at the hydrazino nitrogen affecting nucleophilicity in condensation reactions, and (iii) steric accessibility for hydrazone formation with carbonyl substrates. The N1-ethyl group of 1-ethyl-2-hydrazino-1H-imidazole occupies a distinct intermediate space—more lipophilic than N1-H (2-hydrazino-1H-imidazole, CAS 59214-44-7) and N1-methyl (CAS 7022-37-9) analogs yet less bulky than N1-aryl derivatives . Published SAR studies on 1-aryl-2-hydrazinoimidazolines demonstrate that aryl substitution at N1 dramatically alters antibacterial MIC values (e.g., compound 2b: MIC 3.91 μg/mL vs. E. coli ATCC 25922) compared to alternative N1-aryl variants [1]. Without direct comparative data between N1-ethyl and N1-methyl/aryl analogs within a single study, users must assume that even modest changes to the N1 substituent will shift reactivity, bioactivity, and physicochemical behavior in ways that preclude simple drop-in replacement [2].

N1 substituent shifts lipophilicity Replacing N1-ethyl with N1-methyl or N1-H alters predicted logP, potentially changing membrane partitioning and pharmacokinetic profile.
Reactivity and steric access differ N1-aryl analogs introduce steric bulk that may hinder hydrazone formation; non-hydrazino imidazoles lack the condensation handle entirely.
Bioactivity profile not transferable Class-level data show that N1 substitution pattern critically modulates antibacterial MIC and radical scavenging potency; direct extrapolation without experimental validation may lead to mismatch.

1-Ethyl-2-hydrazino-1H-imidazole: Differentiation vs. Closest Analogs


N1-Ethyl vs. N1-Methyl Lipophilicity and Membrane Permeability

The replacement of the N1-methyl group (present in 2-hydrazino-1-methyl-1H-imidazole and 2-hydrazino-1,4-dimethyl-1H-imidazole) with an N1-ethyl group in 1-ethyl-2-hydrazino-1H-imidazole adds one methylene (-CH2-) unit to the molecule, which in structurally related imidazole series is known to increase the calculated n-octanol/water partition coefficient (clogP) by approximately 0.5 log units per additional carbon [1]. While experimentally measured logP values for 1-ethyl-2-hydrazino-1H-imidazole have not been published, the ACD/LogP for the closest available comparator, 2-hydrazino-4,5-dihydro-1H-imidazole (an imidazoline analog), is reported as -1.88, whereas the methyl-substituted dihydro analog (2-hydrazino-1-methyl-4,5-dihydro-1H-imidazole) shows a less negative value consistent with increased hydrophobicity . The N1-ethyl substitution is therefore predicted to confer intermediate lipophilicity between N1-H and N1-aryl analogs, potentially improving passive membrane diffusion relative to the unsubstituted parent while avoiding the excessive lipophilicity and potential cytotoxicity associated with N1-aryl derivatives [2].

N1-Ethyl vs. N1-Methyl Lipophilicity
Class-level inference
Estimated ΔclogP (ethyl vs. methyl) ≈ +0.5 log units, consistent with methylene π constant (+0.5).
Predicts intermediate lipophilicity window for passive membrane diffusion.
No experimental logP available; fragment-based prediction only.
Lipophilicity Drug-likeness Physicochemical profiling

Hydrazone-Formation Reactivity vs. Non-Hydrazino Imidazoles

The primary hydrazino (-NH-NH2) group at C2 of 1-ethyl-2-hydrazino-1H-imidazole is the key functional handle that distinguishes it from non-hydrazino imidazole building blocks such as 1-ethylimidazole (CAS 7098-07-9) or 2-aminoimidazole derivatives. This hydrazino group undergoes condensation with aldehydes and ketones to form hydrazones (R1R2C=N-NH-Imidazole), a reaction that is quantitative under mild conditions (ethanol, ambient temperature) and generates a structurally diverse array of imidazole-tethered hydrazone libraries [1][2]. In the published synthesis of imidazole-based hydrazones evaluated for antiproliferative activity against HCT-116 and HT-29 colorectal cancer cells, hydrazone derivatives derived from related 2-hydrazinoimidazole precursors exhibited IC50 values as low as 1.35±0.18 μM (compound HRK-2 in HCT-116) and 2.67±0.61 μM (compound HRK-5 in HT-29) with reduced cytotoxicity toward non-cancerous cell lines [3]. By contrast, 1-ethylimidazole lacking the hydrazino group cannot participate in hydrazone formation and is limited to different reaction manifolds (e.g., quaternization, coordination) .

Hydrazone Formation Reactivity
Cross-study comparable
C2-NH-NH2 group enables quantitative condensation with aldehydes/ketones. Related hydrazones: IC50 1.35 μM (HCT-116) and 2.67 μM (HT-29).
Distinct synthetic pathway unavailable with non-hydrazino imidazoles.
Antiproliferative data from structurally related hydrazone derivatives; conditions: ethanol, ambient temp.
Hydrazone synthesis Dynamic covalent chemistry Heterocyclic library generation

Antibacterial Activity: Class-Level Evidence from Aryl Analogs

Although direct antibacterial MIC data for 1-ethyl-2-hydrazino-1H-imidazole have not been reported, closely related 1-aryl-2-hydrazinoimidazolines provide quantitative benchmarks that establish the antibacterial potential of the 2-hydrazinoimidazole pharmacophore. In a head-to-head study against reference bacterial strains, 1-aryl-2-hydrazinoimidazoline 2b exhibited an MIC of 3.91 μg/mL against Escherichia coli ATCC 25922—superior to ampicillin and comparable to chloramphenicol [1]. Compound 2e showed MIC values of 7.81 μg/mL (E. coli ATCC 25922) and 15.62 μg/mL (Staphylococcus aureus ATCC 25923), with activity against E. coli superior to ampicillin but inferior to chloramphenicol [1]. These data, generated using the broth microdilution method, establish that the 2-hydrazinoimidazoline scaffold can deliver single-digit μg/mL antibacterial potency, and that the N1 substituent identity (aryl in this case) critically modulates both potency and spectrum [2]. The N1-ethyl variant offers a structurally simpler, lower-molecular-weight alternative to the N1-aryl series for antibacterial SAR campaigns, with potentially different selectivity and toxicity profiles that remain to be experimentally determined.

Antibacterial Class-Level MIC
Class-level inference
1-Aryl analog 2b: MIC 3.91 μg/mL (E. coli ATCC 25922). 2e: MIC 7.81 μg/mL (E. coli), 15.62 μg/mL (S. aureus).
Supports antimicrobial screening context; N1 substituent modulates potency.
No direct MIC data for N1-ethyl compound; broth microdilution method.
Antibacterial MIC determination Drug-resistant bacteria

Radical Scavenging Activity: Antioxidant Profiling of Hydrazinoimidazolines

Hydrazino-containing imidazolines have been systematically evaluated as antioxidant and antihaemolytic agents using a multi-assay panel: DPPH radical, galvinoxyl radical (GOR), nitric oxide (NO), hydrogen peroxide (H2O2) scavenging, ferric ions reducing power, and ex vivo erythrocyte oxidative stress models [1]. In the DPPH assay, hydrazinoimidazolines 3, 2, and 4 demonstrated antiradical effects superior or comparable to all antioxidant standards used (ascorbic acid, Trolox, BHT, BHA) [1]. Specifically, compound 3 showed stronger NO neutralization than ascorbic acid; compounds 3 and 2 outperformed Trolox and BHT in NO scavenging; and compounds 3, 2, and 4 were superior to BHA [2]. All tested hydrazinoimidazolines exhibited reducing power higher than BHT. SAR analysis confirmed the significance of the primary hydrazino group for antioxidant effects [3]. While 1-ethyl-2-hydrazino-1H-imidazole was not among the specific compounds tested, the conserved 2-hydrazinoimidazole pharmacophore and the demonstrated structure-activity relationships provide class-level evidence that this scaffold is competent for multi-mechanism radical scavenging, with the N1-ethyl substituent offering a distinct lipophilicity profile for tuning tissue distribution compared to the tested analogs.

Antioxidant Radical Scavenging
Class-level inference
Hydrazinoimidazolines superior or comparable to ascorbic acid, Trolox, BHT, BHA in DPPH, NO, H2O2 assays.
Conserved 2-hydrazino group supports multi-mechanism radical scavenging assay context.
No direct data for N1-ethyl variant; SAR confirms primary hydrazino group essential.
Antioxidant Free radical scavenging DPPH assay

Molecular Weight Advantage Over Aryl Analogs

In fragment-based and lead-optimization campaigns, lower molecular weight (MW) is a key advantage, as it leaves additional 'MW budget' for potency-enhancing substitutions while staying within drug-likeness thresholds (e.g., MW ≤ 500 for Lipinski compliance). 1-Ethyl-2-hydrazino-1H-imidazole has a molecular weight of 126.16 g/mol (free base, C5H10N4) , which is substantially lower than the 1-aryl-2-hydrazinoimidazolines reported in the antibacterial literature—for example, the aryl-substituted compounds 2b and 2e have estimated MW of ~200-300 g/mol depending on the specific aryl group [1]. This MW difference of approximately 75-175 g/mol represents significant room for subsequent synthetic elaboration without exceeding lead-like or drug-like property thresholds. Furthermore, compared to the dimethyl analog 2-hydrazino-1,4-dimethyl-1H-imidazole (C5H10N4, MW 126.16), 1-ethyl-2-hydrazino-1H-imidazole shares the same molecular formula but differs in substitution pattern (N1-ethyl vs. N1-methyl + C4-methyl), offering a regioisomeric alternative for SAR studies .

Molecular Weight Advantage
Head-to-head
MW 126.16 g/mol (free base) vs. ~200-300 g/mol for N1-aryl analogs; ~75-175 g/mol lower.
Greater synthetic headroom for fragment growing while maintaining lead-likeness.
Regioisomeric with 2-hydrazino-1,4-dimethyl-1H-imidazole (same MW, different substitution).
Fragment-based drug discovery Lead-likeness Molecular weight optimization

Commercial Availability and Purity vs. Closest Analogs

1-Ethyl-2-hydrazino-1H-imidazole is commercially available at ≥95% purity from multiple suppliers (e.g., Chemenu Catalog CM605706) . By comparison, the closest commercially available analogs include 2-hydrazino-1,4-dimethyl-1H-imidazole (≥95%, Chemenu CM606673) , 2-hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate (≥95%, Sigma-Aldrich/Fluorochem) , and 2-hydrazino-1,5-dimethyl-1H-imidazole (available from Fluorochem and Smolecule) . The N1-ethyl variant occupies a unique procurement niche: it is one of the few 2-hydrazinoimidazoles bearing an N1-alkyl substituent larger than methyl that is commercially available off-the-shelf. The 4,5-dihydro analog (1-ethyl-2-hydrazino-4,5-dihydro-1H-imidazole, CAS 735224-70-1) is also available but differs in ring saturation, which alters both reactivity (loss of aromaticity) and predicted physicochemical properties . No direct head-to-head purity or stability comparison data across suppliers have been published.

Commercial Purity
Data to verify
≥95% (HPLC, NMR) from multiple catalog suppliers.
Off-the-shelf availability eliminates custom synthesis; supplier QC data should be reviewed.
No published inter-supplier purity comparison; CoA verification recommended.
Chemical procurement Purity specification Supplier comparison

1-Ethyl-2-hydrazino-1H-imidazole: Key Application Scenarios


Hydrazone Library Synthesis for Anticancer Discovery

1-Ethyl-2-hydrazino-1H-imidazole is ideally positioned as a core scaffold for generating hydrazone-tethered imidazole libraries targeting colorectal and other solid tumor cell lines. The compound's C2-hydrazino group undergoes efficient condensation with diverse aromatic and heteroaromatic aldehydes under mild conditions (ethanol, ambient temperature), producing structurally diverse hydrazones [1]. Published data on structurally related imidazole-hydrazone hybrids demonstrate potent antiproliferative activity against HCT-116 (IC50 = 1.35 μM for HRK-2) and HT-29 (IC50 = 2.67 μM for HRK-5) colorectal cancer cells with reduced cytotoxicity toward non-cancerous cells [2]. The N1-ethyl substituent provides an intermediate lipophilicity window (predicted clogP ~ -0.4 to +0.2) that is distinct from the highly lipophilic N1-aryl series, potentially improving aqueous solubility and reducing non-specific protein binding while maintaining sufficient membrane permeability for intracellular target engagement [3].

N1-Alkyl SAR Probe for Antibacterial Screening

For antibacterial discovery programs, 1-ethyl-2-hydrazino-1H-imidazole serves as a strategic N1-alkyl SAR probe. Published MIC data for 1-aryl-2-hydrazinoimidazolines establish that the 2-hydrazinoimidazole scaffold can achieve single-digit μg/mL potency against E. coli ATCC 25922 (MIC = 3.91 μg/mL for compound 2b) [4]. However, the contribution of the N1 substituent to antibacterial potency and spectrum has not been systematically explored across alkyl chain lengths. By procuring the N1-ethyl variant alongside N1-methyl and N1-H analogs, researchers can deconvolute the contribution of N1 lipophilicity to Gram-negative outer membrane penetration—a critical parameter for antibacterial drug design where balanced hydrophobicity is essential for permeation without efflux pump recognition [4]. The lower molecular weight (126.16 g/mol) compared to N1-aryl analogs also provides synthetic flexibility for subsequent optimization.

N1-Alkyl Effects on Antioxidant Potency and Erythroprotection

Published multi-assay antioxidant profiling of hydrazinoimidazolines demonstrates that this scaffold class is competent for DPPH radical scavenging, nitric oxide neutralization, H2O2 scavenging, and ferric ion reduction—with potency superior or comparable to clinical antioxidant standards (ascorbic acid, Trolox, BHT, BHA) [5]. Crucially, the SAR analysis confirmed that the primary hydrazino group is essential for antioxidant effects, but the systematic influence of N1 alkyl chain length on multi-endpoint antioxidant potency and erythroprotective activity in ex vivo models has not been investigated [5]. 1-Ethyl-2-hydrazino-1H-imidazole fills this gap as the N1-ethyl probe compound, enabling researchers to test whether the incremental lipophilicity from ethyl (vs. methyl or H) enhances membrane partitioning and radical scavenging in lipid-rich environments without the cytotoxicity liabilities observed with bulkier N1-aryl substituents [6].

Bidentate Ligand for Coordination Chemistry and Metallodrugs

The 2-hydrazinoimidazole scaffold is established as a versatile intermediate for coordination chemistry applications, with the imidazole N3 nitrogen and the hydrazino -NH-NH2 group providing potential bidentate N,N'-donor sites for transition metal chelation [7]. The N1-ethyl substituent modulates the electronic properties of the imidazole ring through inductive effects, which in turn influence metal-binding affinity and the stability of the resulting complexes. Compared to the unsubstituted 2-hydrazino-1H-imidazole (MW 98.11), the N1-ethyl variant offers increased solubility in organic solvents due to the additional methylene group, facilitating homogeneous complexation reactions in non-aqueous media . Applications include the synthesis of Ni(II), Cu(II), Zn(II), and Co(II/III) complexes for catalytic, magnetic, and potential metallodrug investigations.

Application
Selection Property
Validation Focus
Hydrazone Library Synthesis for Cell-Model Studies
C2-hydrazino condensation handle
Hydrazone formation and cell-viability endpoints
Antimicrobial SAR Probe Synthesis
N1-alkyl lipophilicity window
MIC and Gram-negative penetration endpoints
Radical Scavenging Assay Context
2-Hydrazino group redox activity
Multi-endpoint antioxidant assay review
Coordination Chemistry and Metallodrug Research
Imidazole N3 and hydrazino N,N'-donor sites
Metal-binding affinity and complex stability
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